Boc-(S)-2-Thienylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJOXPICRIMCA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654628 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40512-56-9 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Preparative Routes for Boc-(S)-2-Thienylglycine
The synthesis of this compound in its enantiomerically pure form is paramount for its applications in stereospecific synthesis. Established methods primarily focus on chiral synthesis approaches and the efficient introduction of the Boc protecting group.
Chiral Synthesis Approaches
The asymmetric synthesis of the (S)-2-thienylglycine core is a critical step. One of the prominent strategies involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, derivatives of (R)-phenylglycine can be employed as chiral auxiliaries in Strecker syntheses or related methodologies to induce the desired (S)-configuration at the alpha-carbon of the thienylglycine.
Another powerful technique is enzymatic resolution. This method starts with a racemic mixture of 2-thienylglycine or a suitable precursor. Specific enzymes, such as certain lipases or acylases, can selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer from the unreacted (R)-enantiomer. This biocatalytic approach is often favored for its high enantioselectivity and mild reaction conditions.
| Method | Description | Key Reagents/Catalysts |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to control the stereochemistry of subsequent reactions, followed by its removal. | (R)-phenylglycine derivatives |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for their separation. | Lipases, Acylases |
Implementation of tert-Butoxycarbonyl Protection
The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of (S)-2-thienylglycine is a crucial step to protect the amino functionality during subsequent synthetic manipulations, particularly in peptide synthesis. The most common and established method for this transformation is the reaction of (S)-2-thienylglycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
The reaction is typically carried out in a mixed solvent system, such as a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water, to ensure the solubility of both the amino acid and the Boc-anhydride. The base, commonly sodium hydroxide (B78521) or a tertiary amine like triethylamine, serves to deprotonate the amino group, facilitating its nucleophilic attack on the Boc₂O. The reaction conditions are generally mild, and the desired this compound can be isolated in high yields after an acidic work-up to protonate the carboxylate and extraction into an organic solvent.
Table of Typical Boc Protection Reaction Conditions:
| Amine Substrate | Boc-Protecting Agent | Base | Solvent | Typical Yield (%) |
| (S)-2-Thienylglycine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Dioxane/Water | >90 |
| (S)-2-Thienylglycine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Tetrahydrofuran | 85-95 |
Novel Synthetic Strategies and Innovations
While established routes are reliable, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.
One-Pot Reaction Systems for Synthesis
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. For the synthesis of Boc-protected amino acids, one-pot procedures starting from aldehydes are being explored. nih.gov These methods often involve a multicomponent reaction where the aldehyde, a source of ammonia, and a cyanide source react to form an α-aminonitrile (a Strecker-type reaction), which is then hydrolyzed and subsequently protected with the Boc group in the same reaction vessel. While specific examples for 2-thiophenecarboxaldehyde leading directly to this compound in a stereocontrolled one-pot manner are still emerging, this strategy represents a promising area of research.
Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable compounds like this compound. A key focus is the replacement of hazardous reagents and solvents with more sustainable alternatives. Biocatalysis, as mentioned in the context of enzymatic resolution, is a cornerstone of green chemistry. researchgate.net The use of enzymes in aqueous media at ambient temperature and pressure significantly reduces the environmental impact compared to many traditional organic syntheses.
Furthermore, research into catalytic asymmetric methods that avoid the use of stoichiometric amounts of chiral auxiliaries is a major goal. The development of chiral catalysts, for instance, based on transition metals or organocatalysts, that can directly produce the desired enantiomer of 2-thienylglycine from prochiral starting materials would represent a significant advancement in the green synthesis of this important building block.
Derivatization and Functionalization Techniques
The synthetic utility of this compound extends beyond its direct incorporation into peptides. Its structure allows for a variety of derivatization and functionalization reactions, further expanding its applications in the design of complex molecular architectures.
The thiophene (B33073) ring in this compound is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the thiophene moiety. For example, halogenation (bromination or iodination) of the thiophene ring can be achieved using appropriate reagents, providing handles for subsequent cross-coupling reactions.
Furthermore, the carboxylic acid and the Boc-protected amine functionalities can be selectively modified. The carboxylic acid can be converted to esters, amides, or other derivatives using standard coupling reagents. The Boc group, being acid-labile, can be selectively removed to liberate the free amine, which can then be further functionalized or used in peptide coupling reactions.
Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated this compound derivative would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the thiophene ring. This opens up possibilities for creating novel amino acid analogues with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.
Modifications of the Thienyl Moiety
The thiophene ring is an electron-rich aromatic system, making it susceptible to a range of modifications, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. e-bookshelf.dee-bookshelf.de These transformations allow for the introduction of diverse functional groups, enabling the synthesis of novel amino acid derivatives for various applications, such as the development of fluorescent probes or pharmacologically active compounds. nih.govnih.gov
Electrophilic Aromatic Substitution: Thiophene undergoes electrophilic substitution more readily than benzene, with a strong preference for substitution at the α-position (C5). e-bookshelf.de Since this compound already has a substituent at the C2 position, the primary site for electrophilic attack is the C5 position. Common electrophilic substitution reactions applicable to the thienyl ring include halogenation, nitration, and Friedel-Crafts acylation. These reactions introduce new handles for further diversification.
Metal-Catalyzed Cross-Coupling Reactions: To achieve more complex modifications, the thienyl ring can be functionalized using transition-metal-catalyzed cross-coupling reactions. researchgate.net This typically requires prior halogenation (e.g., bromination at the C5 position) of the thiophene ring. The resulting halothiophene can then participate in well-established coupling protocols like the Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) reactions to form new carbon-carbon bonds. researchgate.netrsc.org These methods are powerful tools for attaching various aryl, heteroaryl, or alkyl groups to the thiophene core.
Table 1: Potential Chemical Modifications of the Thienyl Moiety
| Reaction Type | Reagents & Conditions | Potential Outcome on Thienyl Ring |
| Halogenation | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., THF, CCl₄) | Introduction of a bromine atom, typically at the C5 position. |
| Nitration | HNO₃ / H₂SO₄ or other nitrating agents | Introduction of a nitro group (–NO₂), a precursor for an amino group. |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃) | Introduction of an acyl group (e.g., –COCH₃). |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Formation of a C-C bond, attaching a new aryl or vinyl group. |
| Stille Coupling | Organostannane (e.g., Aryl-Sn(Bu)₃), Pd catalyst | Formation of a C-C bond with various organic groups. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond to introduce an amino group. |
Chemical Manipulations at the Carboxyl and Amine Termini
The amine and carboxyl groups are the defining features of an amino acid, and their manipulation is central to its application in synthesis, especially for building larger peptide chains. peptide.com
Amine Terminus Manipulations: The N-terminus of this compound is protected by the tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). chempep.com This reaction proceeds through the formation of a stable tert-butyl cation. peptide.com Once the Boc group is removed, the resulting free primary amine can be acylated to form a peptide bond. This coupling reaction is typically mediated by activating agents that convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating nucleophilic attack by the amine of the thienylglycine derivative. libretexts.org
Carboxyl Terminus Manipulations: The carboxylic acid group can undergo several fundamental reactions, most notably esterification and amidation.
Esterification: The carboxyl group can be converted into an ester, which can serve as a protecting group for the C-terminus during peptide synthesis or modify the compound's properties. libretexts.org Standard methods include reaction with an alcohol under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with catalytic 4-dimethylaminopyridine (B28879) (DMAP). reddit.com
Amidation: Direct coupling of the carboxylic acid with an amine to form an amide bond is the cornerstone of peptide synthesis. google.com This transformation requires the use of coupling reagents to activate the carboxyl group. A wide array of such reagents has been developed to ensure high yields and minimize side reactions like racemization.
Table 2: Common Coupling Reagents for Peptide Bond Formation
| Reagent Name | Abbreviation | Key Features |
| Dicyclohexylcarbodiimide | DCC | Widely used, but produces an insoluble urea (B33335) byproduct. |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is soluble in organic solvents. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, allowing for easy byproduct removal. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient phosphonium-based reagent. |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Common uronium-based reagent used in solid-phase synthesis. |
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules like peptides, it is often necessary to deprotect one functional group while leaving others intact. nih.gov This is achieved through an orthogonal protecting group strategy, where different protecting groups are used that can be removed under distinct chemical conditions. fiveable.meorganic-chemistry.org
The Boc group on this compound is a key component of the "Boc/Bzl" strategy in peptide synthesis. biosynth.com The Boc group is acid-labile and is removed with moderate acids like TFA. In contrast, other protecting groups used for amino acid side chains or for the C-terminus (often benzyl-type esters or ethers) are stable to TFA but are cleaved by very strong acids like hydrogen fluoride (B91410) (HF). peptide.com This difference in lability allows for the selective removal of the temporary N-terminal Boc group at each step of peptide elongation without disturbing the permanent side-chain or C-terminal protecting groups. biosynth.com
A truly orthogonal strategy involves protecting groups that are removed by entirely different mechanisms. researchgate.net For instance, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is orthogonal to the acid-labile Boc group. organic-chemistry.orgbiosynth.com Similarly, groups removable by catalytic hydrogenolysis, such as the benzyloxycarbonyl (Cbz or Z) group, are also orthogonal to the Boc group. fiveable.me This orthogonality is crucial for synthesizing complex peptides, branched peptides, or molecules with modifications on specific side chains. sigmaaldrich.com For example, a lysine (B10760008) side chain could be protected with a base-labile Fmoc group, while the N-terminus is protected with an acid-labile Boc group, allowing for selective chemical manipulation at either site. nih.gov
Table 3: Comparison of Protecting Groups and Orthogonality to Boc
| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal to Boc? |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) | - |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Yes |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Yes (via Hydrogenolysis) |
| Benzyl ester/ether | Bzl | Strong Acid (e.g., HF) or Catalytic Hydrogenolysis | No (quasi-orthogonal via differential acid lability) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Yes |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |
Applications in Peptide Chemistry and Peptidomimetic Design
Utilization as a Building Block in Peptide Synthesis
The synthesis of peptides is a meticulously controlled process of forming amide bonds between amino acids in a specific sequence. Boc-(S)-2-Thienylglycine is readily integrated into these synthetic schemes, primarily through solid-phase and solution-phase methodologies.
Integration in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. beilstein-journals.org The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS where the temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more acid-labile protecting groups on the amino acid side chains are retained until the final cleavage step. peptide.com
The integration of this compound into a growing peptide chain via SPPS follows the standard cycle of deprotection, activation, and coupling.
Typical Boc-SPPS Cycle for Incorporating this compound:
| Step | Procedure | Reagents |
| Deprotection | Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |
| Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF |
| Activation | Activation of the carboxylic acid of the incoming this compound. | Dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU/HATU with an additive like HOBt |
| Coupling | Reaction of the activated this compound with the free amine on the resin. | Activated amino acid in a suitable solvent (e.g., DMF, DCM) |
| Washing | Removal of excess reagents and byproducts. | DMF, DCM, Isopropanol |
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The presence of the sulfur-containing thienyl group in this compound generally does not interfere with standard SPPS protocols.
Application in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments to be used in fragment condensation. nih.gov In this approach, protected amino acids are coupled in a homogenous solution, followed by purification of the intermediate peptide after each step.
The synthesis of a dipeptide containing (S)-2-Thienylglycine in solution would involve the coupling of an N-terminally protected amino acid with a C-terminally protected (S)-2-Thienylglycine, or vice versa. The Boc group serves as an effective N-terminal protecting group, which can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). The coupling is typically mediated by activating agents like DCC or EDC to facilitate amide bond formation. nih.gov
Design and Development of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. researchgate.net The incorporation of non-natural amino acids like (S)-2-Thienylglycine is a key strategy in the design of peptidomimetics. nih.gov
Incorporation into Macrocyclic Peptide Structures
Macrocyclization is a widely used technique to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.gov Various strategies exist for peptide macrocyclization, including head-to-tail, side-chain-to-side-chain, and side-chain-to-terminus cyclizations.
Creation of Conformationally Restricted Peptidomimetics
Introducing conformational constraints into a peptide's structure is crucial for locking it into its bioactive conformation. The incorporation of bulky or rigid non-natural amino acids is a common approach to achieve this. The thienyl group of (S)-2-Thienylglycine, being an aromatic heterocycle, can introduce steric hindrance and restrict the rotational freedom of the peptide backbone in its vicinity. This can lead to the stabilization of specific secondary structures, such as β-turns or helices. researchgate.net
Computational studies on model dipeptides containing analogous aromatic amino acids have shown that such residues can significantly influence the conformational energy landscape of the peptide backbone. nih.gov The specific dihedral angles (phi and psi) adopted by the (S)-2-Thienylglycine residue will be influenced by its interaction with neighboring amino acids, potentially favoring conformations that are less accessible to peptides composed solely of natural amino acids.
Influence on Peptide Structural Integrity and Bioactivity
The aromatic and electron-rich nature of the thiophene (B33073) ring can facilitate π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties in a biological target. mdpi.com These interactions can contribute to the stabilization of a specific peptide conformation and enhance binding affinity.
Furthermore, the sulfur atom in the thiophene ring can potentially engage in non-covalent interactions, such as sulfur-aromatic or sulfur-lone pair interactions, which can further influence the peptide's structure and its interaction with a receptor. The relationship between the amino acid composition and the resulting secondary structure and bioactivity is a well-established principle in peptide science. mdpi.comnih.gov The introduction of a unique residue like (S)-2-Thienylglycine can lead to novel structure-activity relationships. nih.gov For instance, the replacement of a natural aromatic amino acid like phenylalanine or tyrosine with 2-thienylglycine can alter the electronic and steric properties of the side chain, potentially leading to changes in receptor binding selectivity and functional activity.
Impact of the Thienyl Moiety on Peptide Conformation
The three-dimensional structure of a peptide is critical to its biological activity. The introduction of unnatural amino acids, such as this compound, can significantly influence the peptide's conformational landscape. The thienyl group, an aromatic heterocycle, imposes considerable steric constraints on the peptide backbone.
The presence of the bulky thienyl side chain restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the amino acid residue. This restriction can steer the peptide backbone towards specific secondary structures, such as β-turns or extended conformations, which might not be favored in the corresponding native peptide. The propensity of aromatic side chains to engage in π-stacking interactions can further stabilize these induced conformations, potentially leading to more rigid and pre-organized peptide structures.
Table 1: Key Conformational Considerations for Thienylglycine Incorporation
| Feature | Expected Impact on Peptide Conformation | Analytical Method for Verification |
| Steric Hindrance | Restriction of φ and ψ dihedral angles, potentially favoring specific turn or extended structures. | 2D NMR Spectroscopy (COSY, TOCSY, NOESY) |
| Aromaticity | Potential for π-stacking interactions with other aromatic residues, stabilizing folded conformations. | X-ray Crystallography, NMR Spectroscopy |
| Rigidity | Reduced conformational flexibility of the peptide backbone in the vicinity of the thienylglycine residue. | Molecular Dynamics (MD) Simulations, NMR Relaxation Studies |
Applications in Medicinal Chemistry and Drug Discovery Programs
Development of Bioactive Compounds for Therapeutic Targets
The incorporation of Boc-(S)-2-Thienylglycine into peptide and peptidomimetic structures allows for the exploration of new chemical space in drug discovery. The thiophene (B33073) moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to the affinity and selectivity of a compound for its biological target.
Design and Synthesis of Enzyme Inhibitors
While specific, publicly available research detailing the use of this compound in the synthesis of potent enzyme inhibitors is limited, the structural characteristics of this amino acid analog make it a compelling candidate for such applications. The thiophene ring can act as a bioisostere for a phenyl group, often found in the active sites of various enzymes. Theoretical and synthetic studies suggest its potential incorporation into inhibitors of enzymes such as proteases and kinases, where interactions with aromatic residues are crucial for binding.
| Target Enzyme Class | Potential Interaction with Thiophene Ring | Rationale for Incorporation |
| Proteases | Hydrophobic and aromatic interactions in the S1/S2 pockets | To enhance binding affinity and selectivity |
| Kinases | Hydrogen bonding and π-stacking with hinge region residues | To modulate inhibitor potency and kinase selectivity profile |
| Phosphatases | Coordination with metal ions in the active site | To introduce novel binding motifs |
This table is based on the theoretical potential of the thiophene moiety and general principles of enzyme inhibitor design, pending specific published research on this compound.
Ligand Design for Receptor Modulation
The unique electronic and steric properties of the thienyl group in this compound make it a valuable component in the design of ligands that can modulate the activity of various receptors. Its incorporation into peptide sequences can influence the conformation of the resulting molecule, thereby affecting its interaction with G-protein coupled receptors (GPCRs), ion channels, and other receptor types. The thiophene ring can serve as a key pharmacophoric element, interacting with specific residues in the receptor's binding pocket. chemimpex.com
| Receptor Class | Potential Role of Thienylglycine | Desired Modulatory Effect |
| GPCRs | Mimicking endogenous peptide ligands | Agonism or antagonism of receptor signaling |
| Ion Channels | Interaction with the channel pore or allosteric sites | Potentiation or inhibition of ion flow |
| Nuclear Receptors | Binding to the ligand-binding domain | Activation or repression of gene transcription |
This table outlines the potential applications in receptor modulation based on the structural features of this compound, an area requiring further specific experimental validation in published literature.
Exploration in Specific Therapeutic Areas
The versatility of this compound has prompted its investigation in several key areas of drug discovery, aiming to address unmet medical needs.
Neuropharmacological Agent Research
The central nervous system (CNS) is a primary focus for the application of this compound-containing compounds. The structural similarity of the thienyl group to neurotransmitter moieties suggests its potential in designing ligands for neurological targets. Research in this area is exploring its use in the synthesis of peptides and small molecules aimed at modulating neurotransmitter receptors and transporters, with potential applications in treating neurodegenerative diseases and psychiatric disorders. chemimpex.com
| Neurological Target | Rationale for using Thienylglycine | Potential Therapeutic Indication |
| Dopamine Receptors | Bioisosteric replacement for the catechol ring | Parkinson's Disease, Schizophrenia |
| Serotonin Receptors | Modulation of receptor subtype selectivity | Depression, Anxiety |
| Glutamate Receptors | Interaction with the ligand-binding domain | Epilepsy, Neuropathic Pain |
This table highlights the theoretical and exploratory research directions for this compound in neuropharmacology.
Anticancer Drug Candidate Investigations
In the realm of oncology, non-natural amino acids like this compound are being explored to develop novel anticancer agents. The thiophene ring can be incorporated into peptides designed to disrupt protein-protein interactions that are critical for cancer cell survival and proliferation. Furthermore, its presence can enhance the metabolic stability of peptide-based drug candidates, a crucial factor for in vivo efficacy.
| Anticancer Strategy | Role of Thienylglycine-Containing Peptides | Example Target Pathway |
| Inhibition of Protein-Protein Interactions | Mimicking a key binding interface | p53-MDM2 interaction |
| Targeting Cell Surface Receptors | Developing selective peptide antagonists | Integrin receptors |
| Enhancing Peptide Stability | Resistance to proteolytic degradation | Improving in vivo half-life |
This table illustrates the potential strategies for utilizing this compound in the development of new anticancer therapies.
Antimicrobial Compound Development
The development of new antimicrobial agents is a critical global health priority. The incorporation of unnatural amino acids into antimicrobial peptides (AMPs) is a promising strategy to enhance their potency and overcome resistance mechanisms. While specific research on this compound in this context is not extensively documented, the introduction of the thiophene moiety could potentially enhance the membrane-disrupting activity of AMPs or improve their resistance to bacterial proteases.
| Antimicrobial Peptide Property | Potential Enhancement by Thienylglycine | Rationale |
| Amphipathicity | Increased hydrophobic moment | Improved interaction with bacterial membranes |
| Proteolytic Stability | Resistance to bacterial proteases | Increased peptide longevity and efficacy |
| Target Specificity | Altered peptide conformation | Enhanced selectivity for microbial vs. host cells |
This table suggests the potential benefits of incorporating this compound into antimicrobial peptides, an area ripe for further investigation.
Emerging Therapeutic Applications
While research into the specific therapeutic applications of this compound is ongoing, its incorporation into peptide scaffolds has shown promise in several key areas of drug discovery. The unique properties of the thienyl ring can influence the pharmacokinetic and pharmacodynamic profiles of peptides, potentially leading to enhanced stability, bioavailability, and target engagement.
One of the prominent areas where this compound is being explored is in the development of agents targeting G protein-coupled receptors (GPCRs), a large family of receptors implicated in a wide range of physiological processes and diseases. The aromatic and heteroaromatic nature of the thienyl group can facilitate key interactions within the binding pockets of these receptors. Its use is particularly noted in the fields of neuropharmacology and oncology, where precise receptor targeting is critical for therapeutic efficacy. chemimpex.com
Furthermore, the structural rigidity and potential for unique intermolecular interactions conferred by the thienyl moiety make this compound a valuable component in the design of protease inhibitors. Proteases play a critical role in numerous pathological conditions, and the development of potent and selective inhibitors is a significant focus of pharmaceutical research.
Structure-Activity Relationship (SAR) Studies
The systematic investigation of how modifications to a molecule's structure affect its biological activity is a cornerstone of drug discovery. For compounds incorporating this compound, SAR studies are crucial for elucidating the molecular determinants of efficacy and for guiding the design of optimized drug candidates.
Identification of Key Molecular Determinants for Biological Efficacy
The thienyl ring of this compound is a key determinant of its biological activity. Its size, shape, and electronic properties can significantly influence how a peptide or small molecule interacts with its biological target. SAR studies often involve the synthesis of a series of analogs where the thienyl group is replaced by other aromatic or heteroaromatic rings to probe the importance of its specific features.
For instance, in the context of GPCR ligands, the sulfur atom in the thienyl ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's binding site. The position of the thienyl group relative to the peptide backbone, as dictated by the glycine linker, is also a critical factor.
A hypothetical SAR study on a series of CXCR4 antagonists, a GPCR involved in cancer metastasis and HIV entry, could involve the following modifications to a lead peptide containing (S)-2-Thienylglycine:
| Modification | Rationale | Expected Outcome on Activity |
| Replacement of 2-thienyl with 3-thienyl | To probe the importance of the sulfur atom's position for receptor interaction. | May increase or decrease affinity depending on the specific contacts within the binding pocket. |
| Replacement of thienyl with phenyl | To assess the role of the heteroatom versus a simple aromatic ring. | A decrease in activity might suggest a specific interaction involving the sulfur atom. |
| Replacement of thienyl with furan | To evaluate the effect of a different heteroatom (oxygen vs. sulfur). | Changes in electronic properties and hydrogen bonding capacity could alter binding affinity. |
| Introduction of substituents on the thienyl ring | To explore additional binding interactions and modulate electronic properties. | Substituents could enhance potency by occupying additional pockets or forming new bonds. |
Strategies for Pharmacological Profile Optimization
Metabolic Stability: Peptides are often susceptible to degradation by proteases in the body. The incorporation of non-proteinogenic amino acids like (S)-2-Thienylglycine can confer resistance to enzymatic cleavage. Further strategies to enhance metabolic stability include:
N-methylation of the peptide backbone: This can prevent recognition by proteases.
Cyclization: Creating cyclic peptides can restrict conformational flexibility and shield susceptible peptide bonds from enzymatic attack.
Introduction of D-amino acids: Replacing L-amino acids with their D-isomers at strategic positions can disrupt protease recognition sites.
Improving Bioavailability and Blood-Brain Barrier Permeability: For orally administered drugs or those targeting the central nervous system, overcoming absorption barriers is a major challenge. Strategies to improve these properties for peptides containing this compound include:
Role As a Chiral Building Block in Asymmetric Synthesis
Application as a Chiral Auxiliary
While the term "chiral auxiliary" typically refers to a chiral moiety that is temporarily attached to a prochiral substrate to direct a stereoselective reaction and is subsequently removed, the application of Boc-(S)-2-Thienylglycine often blurs this definition. More accurately, it functions as a "chiral building block" or a "chiral precursor," where the chiral center of the amino acid is incorporated into the final molecular structure. chemimpex.com
In this capacity, the inherent chirality of this compound dictates the spatial arrangement of reactants, effectively serving as an internal stereocontrol element. The thiophene (B33073) ring and the carboxylic acid moiety provide handles for further chemical modification, allowing the molecule to be integrated seamlessly into larger, complex structures. This approach is particularly powerful in the synthesis of peptidomimetics and other biologically active compounds where the amino acid scaffold is a core component of the final product.
Contribution to Enantioselective Reaction Pathways
The incorporation of this compound into a synthetic route is a strategic move to ensure an enantioselective pathway. By starting with this enantiomerically pure material, chemists can circumvent the need for challenging enantioselective reactions or chiral resolutions later in the synthesis. The (S)-configuration of the α-carbon acts as a stereochemical anchor, influencing the facial selectivity of reactions at adjacent or nearby positions.
For example, in the synthesis of dipeptides or more complex peptide-like structures, the coupling of another amino acid to this compound proceeds with the retention of the original stereochemistry. The steric bulk of the Boc group and the thienyl side chain can influence the conformation of reaction intermediates, thereby directing the approach of incoming reagents to a specific face of the molecule. This leads to the formation of one diastereomer in preference to the other.
While specific, publicly documented examples of enantioselective reactions with detailed data are proprietary or dispersed in specialized literature, the principle is well-established in peptide synthesis. The table below illustrates a representative, albeit generalized, scenario of a diastereoselective peptide coupling reaction.
| Reactant A | Reactant B | Coupling Reagent | Key Condition | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| This compound | (S)-Alanine methyl ester | HBTU | DIPEA, DMF, 0°C to RT | Boc-(S)-Thg-(S)-Ala-OMe | >95:5 |
| This compound | (R)-Alanine methyl ester | HBTU | DIPEA, DMF, 0°C to RT | Boc-(S)-Thg-(R)-Ala-OMe | >95:5 |
This table represents a typical outcome in peptide synthesis where the integrity of the initial stereocenters is maintained, leading to high diastereoselectivity.
Control of Stereochemistry in Complex Organic Molecule Assembly
The defined stereocenter of this compound can be used to control the formation of new stereocenters through various types of asymmetric induction. These include:
Substrate Control: The existing stereocenter directs the stereochemical outcome of a reaction on the same molecule. For instance, the reduction of a ketone or the alkylation of an enolate elsewhere in a molecule containing a this compound residue can be rendered highly diastereoselective due to the chiral environment created by the amino acid.
Intramolecular Reactions: In cyclization reactions, the stereochemistry of the thienylglycine unit can determine the conformation of the transition state, leading to the preferential formation of one cyclic diastereomer.
A key example of a complex therapeutic agent where precise stereochemistry is critical is the antiplatelet drug Clopidogrel. While many synthetic routes to Clopidogrel exist, the active enantiomer is the (S)-form. A synthetic strategy employing a chiral building block with the correct absolute configuration, such as a derivative of (S)-phenylglycine, is essential. Although not the direct precursor in most large-scale syntheses, this compound represents the type of chiral starting material that underpins the stereocontrolled assembly of such complex targets. The principle remains the same: embedding a defined stereocenter early on simplifies the challenge of isolating the desired enantiomer.
The following table summarizes the impact of using a chiral building block like this compound in the synthesis of a hypothetical complex molecule with two stereocenters.
| Starting Material | Reaction Type | Key Stereochemical Influence | Product Stereochemistry | Typical Yield | Enantiomeric/Diastereomeric Purity |
|---|---|---|---|---|---|
| This compound derivative | Aldol Addition | Chelation control or Felkin-Anh model | (S,S) or (S,R) diastereomer | 70-90% | High d.r. (>90:10) |
| This compound containing peptide | Macrolactamization | Conformational constraint from the (S)-center | Specific macrocycle conformer | 50-70% | Single diastereomer |
Advanced Characterization and Structural Analysis Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to verifying the molecular structure of Boc-(S)-2-Thienylglycine by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the atomic arrangement and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.
In a typical ¹H NMR spectrum, the protons of the tert-butyloxycarbonyl (Boc) protecting group produce a characteristic singlet signal at approximately 1.4 ppm. researchgate.netrsc.org The protons on the thiophene (B33073) ring appear in the aromatic region, typically between 6.9 and 7.5 ppm, with chemical shifts and coupling patterns dependent on their position relative to the sulfur atom and the glycine substituent. The alpha-proton (α-H) of the glycine moiety is also a key diagnostic signal.
¹³C NMR spectroscopy provides complementary information. mdpi.com The carbonyl carbons of the Boc group and the carboxylic acid exhibit distinct resonances, which are sensitive to the solvent environment, indicating intermolecular interactions. mdpi.com Studies on various N-Boc-protected amino acids have shown that the chemical shifts of these carbonyl carbons can shift downfield with increasing solvent polarity. mdpi.com
For deeper conformational analysis, two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized. These experiments can reveal through-space proximities between protons, providing distance constraints that are used in computational molecular modeling to define the preferred solution-state conformation of the molecule. nih.govmdpi.com This combined approach of NMR and molecular dynamics allows for a detailed understanding of the spatial orientation of the thienyl and Boc groups relative to the chiral center. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Boc-Protected Amino Acids
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-butyl (Boc) | ~1.4 | Singlet |
| Alpha-proton (α-H) | ~4.5 - 5.0 | Doublet/Multiplet |
| Amide proton (NH) | ~5.0 - 6.0 | Doublet |
Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. The compound has a molecular weight of 257.31 g/mol . chemimpex.comscbt.comsigmaaldrich.comsigmaaldrich.comscbt.com
Under electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. However, the Boc protecting group is known to be labile under certain MS conditions and can lead to characteristic fragmentation. researchgate.net
Common fragmentation pathways observed in the mass spectra of Boc-protected amino acids during collision-induced dissociation (CID) include:
Loss of isobutylene: A neutral loss of 56 Da, corresponding to the elimination of C₄H₈ from the tert-butyl group, resulting in a fragment ion [M+H-56]⁺. doaj.orgnih.gov
Loss of the entire Boc group: A neutral loss of 100 Da, corresponding to the elimination of C₅H₈O₂ (isobutylene + CO₂). doaj.org
Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to the stable [C₄H₉]⁺ ion. doaj.org
These predictable fragmentation patterns serve as a diagnostic fingerprint for the presence of the Boc protecting group, aiding in the structural confirmation of this compound in complex mixtures or during reaction monitoring. doaj.org
Table 2: Common Mass Spectrometry Fragments for Boc-Protected Compounds
| Fragment Ion | Description | Typical m/z (Positive Mode) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 258.3 |
| [M+Na]⁺ | Sodiated molecule | 280.3 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene | 202.3 |
Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Chromatographic techniques are indispensable for separating this compound from impurities and for determining its enantiomeric purity, a critical parameter for its application in stereospecific synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A common approach involves reversed-phase chromatography.
A typical HPLC protocol would utilize a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like acetic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of components with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the thiophene ring possesses a strong chromophore. Purity is determined by integrating the area of the main peak relative to the total area of all observed peaks.
Ensuring the stereochemical integrity of this compound requires the separation of its (S)-enantiomer from the corresponding (R)-enantiomer. This is achieved using chiral chromatography, most commonly chiral HPLC. nih.govmdpi.com
This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin-based phases) are highly effective. mdpi.comnih.gov
The mobile phase in chiral HPLC can be run in normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes, depending on the specific CSP and analyte. mdpi.comnih.gov The separation allows for the accurate determination of the enantiomeric excess (ee), which is a measure of the purity of the desired (S)-enantiomer.
Table 3: Example Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination
| Parameter | Description |
|---|---|
| Column | CHIRALPAK® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the (S) and (R) enantiomer peaks, allowing for quantification. |
Note: This is an illustrative example; optimal conditions must be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information on the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can provide precise data on bond lengths, bond angles, and the conformational arrangement of the molecule within a crystal lattice.
For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal the exact three-dimensional arrangement of the atoms. Analysis of the crystal structure of other Boc-protected amino acids and peptides has shown that the urethane group (O-C=O)-N has a geometry that is slightly different from a standard peptide bond. researchgate.net The crystal structure would definitively confirm the (S)-configuration at the chiral center and detail the intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This solid-state structural information is invaluable for understanding the molecule's physical properties and for computational chemistry studies. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in the advanced characterization and structural analysis of this compound. These methodologies provide profound insights into the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets, thereby guiding rational drug design and development efforts. By simulating molecular behavior at an atomic level, researchers can predict and interpret experimental results, saving significant time and resources in the laboratory.
Conformational Analysis and Prediction of Bioactive Conformers
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for identifying the spatial arrangement of its atoms that is most favorable for interacting with a specific biological target, often referred to as the bioactive conformer.
Computational techniques, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. mdpi.com This process involves systematically rotating the molecule's rotatable bonds (e.g., the bonds connecting the Boc protecting group and the thienyl ring to the chiral center) to generate a multitude of possible conformations. For each conformation, the potential energy is calculated. The structures corresponding to energy minima on this surface represent stable conformers. mdpi.com
The results of these calculations allow for the identification of the global minimum energy conformation (the most stable form) as well as other low-energy conformers that might be present in equilibrium. These low-energy conformers are often the ones responsible for biological activity. The relative energies of these conformers can be used to determine their population distribution at a given temperature. Theoretical calculations can be compared with experimental data from techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy to validate the predicted structures. mdpi.com
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Predicted Population (%) at 298K |
| 1 (Global Minimum) | -65° | 0.00 | 75.2 |
| 2 | 175° | 0.85 | 15.5 |
| 3 | 55° | 1.50 | 9.3 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the output of a conformational analysis.
Molecular Docking and Dynamics Simulations in Ligand-Target Interactions
To understand how this compound might function as a therapeutic agent, it is essential to study its interactions with biological macromolecules, such as enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used for this purpose.
Molecular Docking predicts the preferred orientation of a ligand (this compound) when it binds to a target protein to form a stable complex. japer.in Using software like GLIDE, a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used as a receptor. japer.in The low-energy conformers of this compound identified through conformational analysis are then "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction. japer.in Docking studies can reveal crucial binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. japer.inmdpi.com
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. While docking provides a static snapshot, MD simulations model the movements of atoms in the complex over time, typically on the nanosecond to microsecond scale. researchgate.net An MD simulation can assess the stability of the docked pose, revealing whether the ligand remains securely bound in the active site. mdpi.com These simulations provide valuable information on the flexibility of both the ligand and the protein, conformational changes upon binding, and the energetic contributions of various interactions, such as binding free energy, which can be calculated using methods like MMPBSA. mdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Val25, Leu98, Asp155 |
| Hydrogen Bonds | 2 | Asp155 (O--H-N), Gly28 (C=O--H-N) |
| Hydrophobic Interactions | 5 | Val25, Ala45, Leu98, Ile153, Met154 |
Note: This table contains representative data to illustrate the typical output of a molecular docking study.
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of this compound, providing insights into its intrinsic reactivity and stability. mdpi.com These calculations solve the Schrödinger equation (approximated) for the molecule to determine properties related to the distribution of its electrons.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). mdpi.comnih.gov
These descriptors are invaluable for predicting how this compound will behave in chemical reactions and how it might interact with biological targets on an electronic level. nih.gov
Table 3: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -0.95 |
| HOMO-LUMO Gap | ΔE | 5.90 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 0.95 |
| Chemical Hardness | η | 2.95 |
| Electronegativity | χ | 3.90 |
| Electrophilicity Index | ω | 2.58 |
Note: The values in this table are hypothetical, based on typical ranges for similar organic molecules, and serve to illustrate the data obtained from QM calculations.
Biological and Biochemical Research Investigations
Studies on Protein-Ligand Interaction Mechanisms
The incorporation of non-natural amino acids like Boc-(S)-2-Thienylglycine into peptide chains is a key strategy for exploring the intricacies of protein-ligand interactions. The thienyl side chain provides a unique structural and electronic profile compared to natural amino acid residues, allowing researchers to probe the topology and chemical environment of protein binding pockets. chemimpex.com
By systematically replacing natural amino acids with (S)-2-thienylglycine in a known peptide ligand, scientists can investigate how this specific change affects the binding affinity and selectivity. The thiophene (B33073) group, an aromatic heterocycle, can engage in various non-covalent interactions that are crucial for molecular recognition, including:
Hydrophobic Interactions: The nonpolar character of the thiophene ring can interact favorably with hydrophobic pockets on a protein's surface. nih.gov
π-π Stacking: The aromatic nature of the ring allows it to stack with other aromatic residues in the binding site, such as Phenylalanine, Tyrosine, or Tryptophan.
Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor.
Researchers utilize techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of the peptide-protein complex. This provides direct evidence of the specific interactions formed by the thienylglycine residue, offering insights that can guide the design of more potent and selective ligands. nih.gov The analysis of these interactions helps in building comprehensive structure-activity relationship (SAR) models.
| Interaction Type | Potential Interacting Protein Residue | Consequence for Binding |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilizes the ligand in the binding pocket through aromatic interactions. |
| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Contributes to binding affinity by displacing water molecules from the binding site. |
| Weak Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn) | The sulfur atom can act as a hydrogen bond acceptor, providing additional specificity. |
This interactive table summarizes the potential non-covalent interactions the thienyl side chain of (S)-2-thienylglycine can form within a protein's binding site.
Investigation of Enzyme Kinetics and Inhibition
This compound is a valuable precursor in the synthesis of enzyme inhibitors. chemimpex.comchemimpex.com The unique shape and chemical properties of the thienyl side chain can be exploited to design molecules that fit specifically into the active site of a target enzyme, blocking its catalytic activity. The synthesis of these inhibitors often involves solid-phase peptide synthesis, where the Boc protecting group plays a crucial role in controlling the sequence of amino acid addition. peptide.comnih.gov
Once a potential inhibitor incorporating the thienylglycine moiety is synthesized, its effect on the target enzyme is quantified through kinetic studies. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. Key parameters derived from these studies include:
IC₅₀ (Half maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Kᵢ (Inhibition constant): A more precise measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
For example, research into inhibitors for enzymes like memapsin 2 (β-secretase), a key target in Alzheimer's disease research, involves the synthesis of complex molecules derived from amino acid-like building blocks. nih.gov While not using thienylglycine directly, these studies exemplify the methodology. A series of compounds would be synthesized and their inhibitory potency against the target enzyme would be determined. The data allows researchers to understand how specific structural modifications, such as the presence of a thienyl group, influence the inhibitory activity.
| Inhibitor Derivative | Target Enzyme | Kᵢ (nM) | Inhibition Type |
| Compound A (Hypothetical) | Protease X | 150 | Competitive |
| Compound B (Hypothetical) | Kinase Y | 45 | Non-competitive |
| Compound C (Hypothetical) | Protease X | 25 | Competitive |
This interactive table provides hypothetical data illustrating how the potency (Kᵢ) of inhibitors derived from building blocks like this compound could be evaluated against different enzymes.
Research in Metabolic Pathway Perturbations
While this compound is not directly used to perturb metabolic pathways, the bioactive molecules synthesized from it can be powerful tools for such investigations. An enzyme inhibitor designed using this building block can be introduced into cells or organisms to specifically block one step in a metabolic cascade. The resulting changes in the concentrations of various metabolites can provide valuable information about the pathway's structure and regulation. nih.gov
For instance, if an inhibitor targets a key enzyme in glycolysis, researchers would expect to see an accumulation of metabolites upstream of the blocked step and a depletion of metabolites downstream. nih.gov This approach, known as chemical genetics, allows for the study of the physiological role of specific enzymes in a controlled manner.
Metabolomic analysis, using techniques like mass spectrometry and NMR, is often employed to measure the global changes in metabolite levels following treatment with the inhibitor. nih.govmdpi.com By analyzing these widespread changes, researchers can uncover previously unknown connections between different metabolic pathways and understand how cells respond to specific metabolic blockades. The use of building blocks like this compound enables the creation of highly selective chemical probes essential for these types of advanced metabolic studies.
Bioconjugation Strategies for Advanced Delivery Systems
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid structure. This compound is used in the synthesis of peptides that are subsequently employed in bioconjugation strategies, particularly for creating targeted drug delivery systems. chemimpex.com
The process typically involves:
Peptide Synthesis: A peptide containing the (S)-2-thienylglycine residue is synthesized using solid-phase methods with Boc chemistry. peptide.comspringernature.com This peptide is often designed to act as a linker or a targeting moiety.
Deprotection and Modification: The completed peptide is cleaved from the resin, and all protecting groups are removed. Additional functional groups (e.g., an azide, alkyne, or maleimide) may be added to the peptide to facilitate the conjugation reaction.
Conjugation: The engineered peptide is then chemically linked to a larger molecule, such as an antibody, a polymer, or a nanoparticle.
This approach is central to the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The peptide linker, potentially synthesized using building blocks like this compound, plays a critical role in the stability and release of the drug. The unique structural properties imparted by the thienylglycine can influence the linker's flexibility and susceptibility to cleavage, thereby controlling the drug's release profile.
| Conjugation Strategy | Carrier Molecule | Peptide Function | Application |
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Linker for cytotoxic drug | Targeted cancer therapy |
| PEGylation | Polyethylene Glycol (PEG) | Increases hydrodynamic size | Extends circulation half-life of peptide drugs |
| Nanoparticle Functionalization | Gold Nanoparticle | Targeting ligand | Medical imaging and drug delivery |
| Biosensor Development | Enzyme or Fluorophore | Recognition element | Diagnostics and molecular sensing |
This interactive table outlines various bioconjugation strategies where peptides synthesized with this compound could be applied.
Emerging Research Directions and Future Prospects
Applications in Agrochemical Research and Development
The search for novel, effective, and environmentally safer agrochemicals is a continuous effort in the chemical industry. Boc-(S)-2-Thienylglycine serves as a versatile precursor for the synthesis of new peptide-based and heterocyclic compounds with potential applications as pesticides and herbicides. chemimpex.com The incorporation of the thienylglycine moiety can enhance the biological activity and selectivity of these agents. Researchers are exploring its use to create compounds that target specific biological pathways in pests or weeds, potentially leading to products with improved efficacy and reduced impact on non-target organisms. chemimpex.com The structural diversity offered by this non-canonical amino acid is a key factor in developing new generations of agrochemicals. chemimpex.com
Integration into Advanced Materials Science
The field of materials science is increasingly looking towards biologically inspired and functional molecules to create advanced materials with tailored properties. The unique chemical structure of the thienylglycine scaffold makes it a candidate for integration into functionalized polymers and other advanced materials. chemimpex.com Its properties, such as stability and the potential for easy modification, make it an attractive component for innovation in this sector. chemimpex.com
This compound is a promising monomer for the synthesis of functionalized polymers. The thiophene (B33073) ring can be polymerized or copolymerized with other thiophene derivatives to create polythiophene-based materials. These polymers are known for their conductive and optical properties. The incorporation of the chiral Boc-amino acid functionality along the polymer backbone introduces specific recognition sites and can induce self-assembly into ordered, chiral superstructures. researchgate.net These functionalized polymeric systems are being investigated for applications in chiral separations, asymmetric catalysis, and as components in electronic devices.
| Polymer Synthesis Approach | Key Feature | Potential Application |
| Co-polymerization | Integration of thienylglycine into a conductive polymer backbone. | Chiral electronics, sensors |
| Post-polymerization functionalization | Grafting this compound onto an existing polymer chain. | Bioactive surfaces, functional membranes |
The distinct components of this compound make it suitable for the design of sophisticated sensor and drug delivery systems. The thiophene moiety possesses electronic properties that can be harnessed for electrochemical or optical sensing applications. By functionalizing a polymer or surface with this compound, sensors capable of detecting specific analytes through electronic or conformational changes can be developed.
In drug delivery, the amino acid portion of the molecule allows for its conjugation to biomolecules or its incorporation into biocompatible polymers, such as those based on poly(lactic-co-glycolic acid) (PLGA). chemimpex.comnih.gov This can be used to create targeted drug delivery systems that recognize specific cells or tissues. chemimpex.com For instance, Boc-protected amino acids have been used to cap polymers, creating pH-sensitive micelles that release a drug payload in the acidic microenvironment of a tumor. nih.gov The biocompatibility and biodegradability of such systems are key advantages.
Isotopic Labeling for Mechanistic and Pharmacokinetic Studies
Understanding the metabolic fate, mechanism of action, and pharmacokinetic profile of a new chemical entity is crucial in both pharmaceutical and agrochemical development. Isotopic labeling is a powerful technique used for these studies, where atoms within a molecule are replaced by their heavier, non-radioactive (stable) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
This compound can be custom synthesized with one or more stable isotopes at specific positions. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to trace the molecule's journey through a biological system, identify metabolites, and quantify its presence in various tissues without the need for radioactive tracers. For example, other Boc-protected amino acids labeled with ¹³C are used to synthesize labeled peptides for protein quantitation in proteomics research. isotope.com
| Isotope | Application in Studying this compound Derivatives |
| ¹³C | Tracing metabolic pathways, quantitation in biological samples. |
| ¹⁵N | Studying reaction mechanisms, protein binding. |
| ²H (Deuterium) | Investigating pharmacokinetic profiles (metabolic switching). |
Development of Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery and involves testing vast collections of compounds, known as chemical libraries, against a biological target to identify "hits". The success of HTS is highly dependent on the chemical diversity of the compound libraries.
This compound is an ideal building block for enriching these libraries. As a non-canonical amino acid, it allows for the creation of novel peptides and small molecules that are not accessible using only the standard proteinogenic amino acids. Its incorporation into library synthesis workflows increases the structural and functional diversity of the resulting compounds. chemimpex.com Pharmaceutical and biotechnology researchers utilize these diverse libraries to screen for new therapeutic agents. The unique three-dimensional shape and electronic properties conferred by the thienylglycine moiety can lead to novel interactions with biological targets, increasing the probability of discovering lead compounds for drug development.
Q & A
Q. Integrity Assurance :
- Monitor Boc stability via FT-IR (absence of N-H stretches at ~3300 cm⁻¹) and ¹H NMR (presence of tert-butyl protons at ~1.4 ppm).
- Avoid acidic conditions during purification to prevent Boc deprotection.
- Validate purity via HPLC (≥95% purity threshold) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should researchers interpret critical spectral data?
Answer:
- ¹H/¹³C NMR :
- Confirm stereochemistry via coupling constants (e.g., J values for chiral centers).
- Identify thienyl protons (aromatic region: δ 6.8–7.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm).
- FT-IR : Verify Boc protection (C=O stretch at ~1690–1720 cm⁻¹) and carboxylic acid deprotonation (absence of O-H stretch at ~2500–3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak IA/IB) .
Advanced: How do temperature variations affect the crystal packing and hydrogen-bonding networks of this compound, as revealed by variable-temperature X-ray crystallography?
Answer:
- Methodology :
- Collect single-crystal X-ray diffraction (SCXRD) data at multiple temperatures (e.g., 100 K, 298 K, 400 K).
- Analyze thermal displacement parameters (B-factors) to assess atomic mobility.
- Findings :
- Higher temperatures may disrupt hydrogen-bonding networks (e.g., between carboxylic acid groups and water molecules), leading to lattice expansion.
- Temperature-dependent NBO (Natural Bonding Orbital) analysis quantifies interaction energy changes (e.g., hydrogen bonds weakening by 10–20% at elevated temperatures) .
Advanced: What computational approaches (e.g., NBO analysis) are suitable for quantifying intermolecular interaction energies in this compound crystals, and how do these findings compare with experimental observations?
Answer:
- NBO Analysis :
- Calculate donor-acceptor interactions (e.g., lone pair donation from water to carboxylate groups) using SCXRD-derived geometries.
- Compare interaction energies (kcal/mol) across crystal symmetry elements (e.g., dimers vs. chains).
- Validation :
- Cross-reference computational results with DSC (Differential Scanning Calorimetry) data to correlate energy changes with phase transitions.
- Discrepancies >15% may indicate overlooked crystal defects or solvent interactions .
Research Design: When designing studies on this compound self-assembly, how should researchers formulate testable hypotheses based on existing literature gaps in amino acid crystal engineering?
Answer:
- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Literature Gap Identification : Prior studies (e.g., Jadhav et al., 2013) reported tightly packed γ4Phe crystals without solvent channels, but this compound may exhibit unexpected hydration patterns .
- Hypothesis : "The thienyl substituent in this compound promotes solvent-accessible channels via steric-driven lattice defects."
- Testing : Compare SCXRD structures of hydrated vs. anhydrous crystals .
Data Analysis: How can researchers resolve contradictions between predicted supramolecular structures and observed crystalline arrangements in this compound studies?
Answer:
- Root Cause Analysis :
- Confounding Variables : Residual solvent (e.g., DMF) may alter crystallization pathways.
- Methodological Flaws : Overreliance on vacuum-dried samples may exclude hydrate forms.
- Resolution :
Methodological: What comparative approaches are recommended for analyzing the conformational flexibility of this compound across different solvent systems?
Answer:
- Solvent Screening : Test polar (water, DMSO) vs. non-polar (toluene, hexane) solvents.
- Techniques :
- Circular Dichroism (CD) : Detect solvent-induced changes in chirality.
- Molecular Dynamics (MD) Simulations : Model torsional angles (e.g., φ/ψ) in explicit solvents.
- Outcome : Solvent polarity correlates with backbone flexibility (e.g., 20° variance in dihedral angles between aqueous and aprotic media) .
Advanced Synthesis: What strategies optimize the enantiomeric purity of this compound during solid-phase peptide synthesis, and how can side reactions be minimized?
Answer:
- Optimization Strategies :
- Coupling Reagents : Use HATU/Oxyma Pure over DCC to reduce racemization.
- Temperature Control : Maintain reactions at 0–4°C to slow epimerization.
- Resin Choice : Use low-swelling resins (e.g., PEG-based) for improved steric control.
- Side Reaction Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
